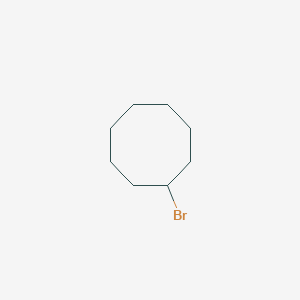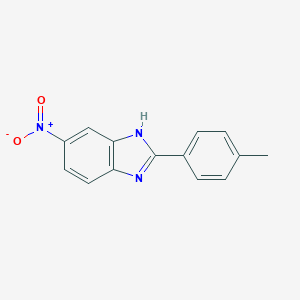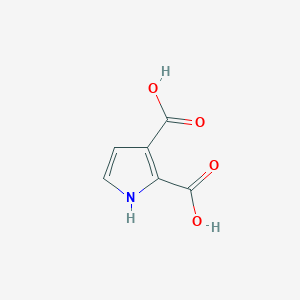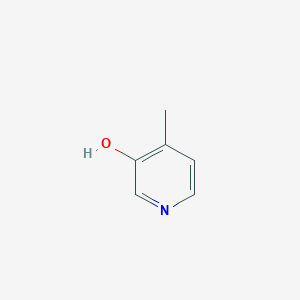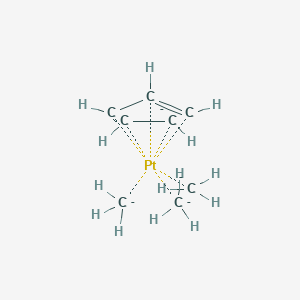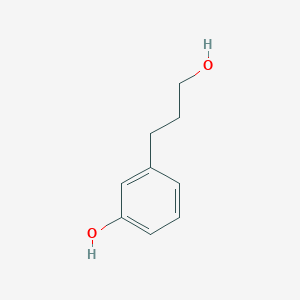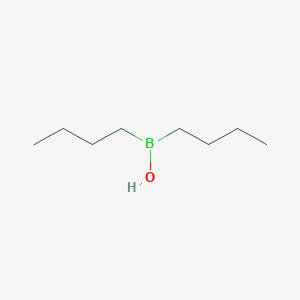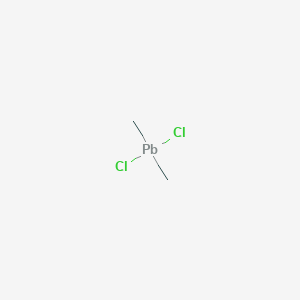
Plumbane, dichlorodimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plumbane, dichlorodimethyl-, also known as lead tetramethyl, is a colorless and highly toxic gas that is used in various scientific research applications. This compound has a unique structure and properties that make it an important tool in the field of chemistry.
Mécanisme D'action
The mechanism of action of plumbane, dichlorodimethyl-, is not well understood. However, it is believed that this compound acts as a Lewis acid, which makes it an effective catalyst in many chemical reactions. It is also believed that plumbane, dichlorodimethyl-, may interact with biological molecules, although the precise details of these interactions are not yet fully understood.
Effets Biochimiques Et Physiologiques
Plumbane, dichlorodimethyl-, is highly toxic to humans and animals. Exposure to this compound can cause a range of health effects, including respiratory distress, neurological damage, and gastrointestinal problems. It is also a potent carcinogen and mutagen, which makes it a significant health hazard.
Avantages Et Limitations Des Expériences En Laboratoire
Despite its toxicity, plumbane, dichlorodimethyl-, is an important tool in the laboratory. Its unique properties make it an effective reagent in many chemical reactions, and it is particularly useful in the preparation of organoPlumbane, dichlorodimethyl- compounds. However, the toxicity of this compound means that it must be handled with extreme care, and strict safety protocols must be followed to avoid exposure.
Orientations Futures
There are many potential future directions for research on plumbane, dichlorodimethyl-. One area of interest is the development of safer and more effective methods for the synthesis of this compound. Another area of interest is the investigation of the mechanism of action of plumbane, dichlorodimethyl-, particularly with regard to its interactions with biological molecules. Finally, there is a need for further research on the health effects of this compound, particularly with regard to its potential for carcinogenic and mutagenic effects.
Conclusion
Plumbane, dichlorodimethyl-, is a highly toxic but important compound in scientific research. Its unique properties make it an effective reagent in many chemical reactions, and it has a wide range of applications in organic synthesis and catalyst development. However, the toxicity of this compound means that it must be handled with extreme care, and strict safety protocols must be followed to avoid exposure. Future research on plumbane, dichlorodimethyl-, will likely focus on developing safer synthesis methods, investigating its mechanism of action, and further exploring its potential health effects.
Méthodes De Synthèse
The synthesis of plumbane, dichlorodimethyl-, is a complex process that involves the reaction of Plumbane, dichlorodimethyl- with methylmagnesium iodide. The resulting compound is then treated with hydrogen chloride to yield the final product. This synthesis method has been extensively studied and optimized to ensure the production of high-quality plumbane, dichlorodimethyl-.
Applications De Recherche Scientifique
Plumbane, dichlorodimethyl-, has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of organoPlumbane, dichlorodimethyl- compounds. This compound is also used in the development of new catalysts and as a precursor for the synthesis of other Plumbane, dichlorodimethyl--containing compounds.
Propriétés
Numéro CAS |
1520-77-0 |
|---|---|
Nom du produit |
Plumbane, dichlorodimethyl- |
Formule moléculaire |
C2H6Cl2Pb |
Poids moléculaire |
308 g/mol |
Nom IUPAC |
dichloro(dimethyl)plumbane |
InChI |
InChI=1S/2CH3.2ClH.Pb/h2*1H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
DBPAIFATCNQGFH-UHFFFAOYSA-L |
SMILES |
C[Pb](C)(Cl)Cl |
SMILES canonique |
C[Pb](C)(Cl)Cl |
Autres numéros CAS |
1520-77-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




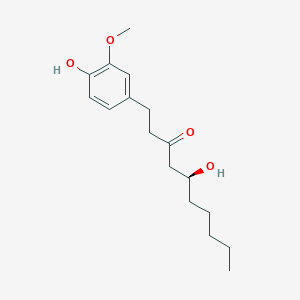
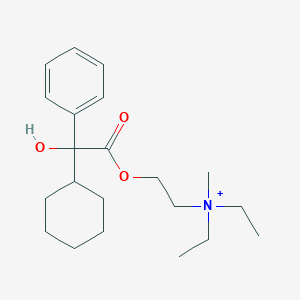
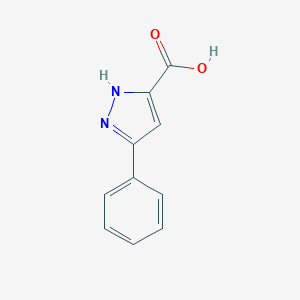
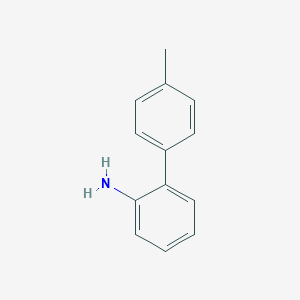
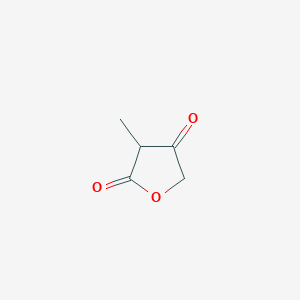
![methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B72540.png)
